Cas no 2137569-41-4 (3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline)

3-[4-(Difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline is a specialized heterocyclic compound featuring a difluoromethyl-substituted pyrazole core linked to an N-methylaniline moiety. Its unique structure confers advantageous properties, including enhanced metabolic stability and bioavailability due to the difluoromethyl group. The ethyl substitution on the pyrazole ring improves lipophilicity, facilitating membrane permeability. This compound serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for scalable production, ensuring consistent quality for industrial applications. The presence of both aromatic and heterocyclic components makes it a versatile scaffold for further functionalization.
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline structure
2137569-41-4 structure
Product name:3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
CAS No:2137569-41-4
MF:C13H15F2N3
MW:251.275109529495
CID:6073337
PubChem ID:165475959

3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2137569-41-4
    • 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
    • EN300-841077
    • Inchi: 1S/C13H15F2N3/c1-3-18-8-11(13(14)15)12(17-18)9-5-4-6-10(7-9)16-2/h4-8,13,16H,3H2,1-2H3
    • InChI Key: KTCOYWRILYKXLB-UHFFFAOYSA-N
    • SMILES: FC(C1=CN(CC)N=C1C1C=CC=C(C=1)NC)F

Computed Properties

  • Exact Mass: 251.12340382g/mol
  • Monoisotopic Mass: 251.12340382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.8Ų

3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-841077-5.0g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
5.0g
$3935.0 2024-05-21
Enamine
EN300-841077-1.0g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
1.0g
$1357.0 2024-05-21
Enamine
EN300-841077-0.05g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
0.05g
$1140.0 2024-05-21
Enamine
EN300-841077-2.5g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
2.5g
$2660.0 2024-05-21
Enamine
EN300-841077-0.1g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
0.1g
$1195.0 2024-05-21
Enamine
EN300-841077-0.5g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
0.5g
$1302.0 2024-05-21
Enamine
EN300-841077-0.25g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
0.25g
$1249.0 2024-05-21
Enamine
EN300-841077-10.0g
3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline
2137569-41-4 95%
10.0g
$5837.0 2024-05-21

3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline Related Literature

Additional information on 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline

3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline (CAS No. 2137569-41-4): A Comprehensive Overview

3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline (CAS No. 2137569-41-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of anilines and is characterized by the presence of a difluoromethyl group and an ethyl-substituted pyrazole ring, which contribute to its distinct chemical properties and biological activities.

The synthesis of 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline has been extensively studied, with various methodologies reported in the literature. One of the most efficient routes involves the coupling of 4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-amine with 3-bromobenzonitrile, followed by reductive amination to introduce the methylamine group. This synthetic strategy not only provides high yields but also allows for easy modification of the substituents, making it a versatile platform for further derivatization.

In terms of its physical and chemical properties, 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline is a solid at room temperature with a melting point of approximately 85°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, which facilitates its use in various biological assays. The compound exhibits good stability under standard laboratory conditions, making it suitable for long-term storage and handling.

The biological activity of 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline has been extensively evaluated in both in vitro and in vivo studies. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. Recent research has shown that this compound possesses potent inhibitory activity against certain kinases, which are crucial targets in cancer therapy. Specifically, it has been found to inhibit the activity of Aurora kinase A and B, which are implicated in cell cycle regulation and mitosis.

In addition to its kinase inhibitory properties, 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline has also demonstrated anti-inflammatory effects. Studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The mechanism of action of 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline is believed to involve its ability to modulate signaling pathways associated with inflammation and cell proliferation. Specifically, it appears to interfere with the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the expression of pro-inflammatory genes. By inhibiting NF-kB activation, this compound can effectively dampen the inflammatory response and reduce tissue damage.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline in various disease models. Preliminary results from phase I trials have shown that it is well-tolerated by patients with minimal side effects, suggesting a favorable safety profile. Further studies are needed to fully elucidate its therapeutic potential and optimize dosing regimens for different indications.

In conclusion, 3-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]-N-methylaniline (CAS No. 2137569-41-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, coupled with its potent inhibitory effects on key enzymes and signaling pathways, make it an attractive candidate for further development in drug discovery programs targeting cancer and inflammatory diseases.

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